![molecular formula C23H18N4O4 B7717581 4-{2-[4-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide](/img/structure/B7717581.png)
4-{2-[4-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide
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Overview
Description
4-{2-[4-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation.
Attachment of the phenoxy group: This step involves the reaction of the oxadiazole derivative with a phenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and amido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
4-{2-[4-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-infective agent, particularly against bacterial and viral infections.
Anti-inflammatory Agent: Studies have demonstrated its efficacy in reducing inflammation by inhibiting specific signaling pathways.
Cancer Research: The compound has been evaluated for its anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.
Material Science: Due to its unique structural properties, it is also being explored for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide involves several molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific caspases and inhibiting cell proliferation pathways.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and inhibits viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-(4-chlorophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole.
Benzamide Derivatives: Compounds like N-(4-chlorophenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
Uniqueness
4-{2-[4-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide stands out due to its unique combination of the oxadiazole ring and benzamide moiety, which imparts distinct biological activities and chemical properties . Its ability to inhibit multiple pathways makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-[[2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c24-21(29)15-6-10-18(11-7-15)25-20(28)14-30-19-12-8-17(9-13-19)23-26-22(27-31-23)16-4-2-1-3-5-16/h1-13H,14H2,(H2,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVDGLCBBRRXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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